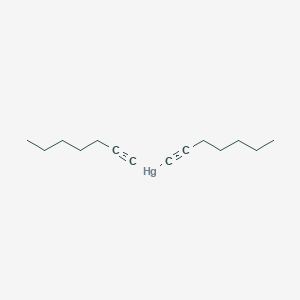
5-Ethyl-2-triethylsilylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-triethylsilylfuran is an organic compound with the molecular formula C12H22OSi. It is a derivative of furan, a heterocyclic aromatic compound, where the furan ring is substituted with an ethyl group at the 5-position and a triethylsilyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-triethylsilylfuran typically involves the introduction of the triethylsilyl group to the furan ring. One common method is through the reaction of 5-ethylfuran with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-triethylsilylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the triethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-triethylsilylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-triethylsilylfuran involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property can be exploited in drug design to improve the bioavailability of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethylfuran: Lacks the triethylsilyl group, making it less lipophilic.
2-Triethylsilylfuran: Lacks the ethyl group at the 5-position, affecting its reactivity and properties.
5-Methyl-2-triethylsilylfuran: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
5-Ethyl-2-triethylsilylfuran is unique due to the presence of both the ethyl and triethylsilyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H22OSi |
|---|---|
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
triethyl-(5-ethylfuran-2-yl)silane |
InChI |
InChI=1S/C12H22OSi/c1-5-11-9-10-12(13-11)14(6-2,7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
DNYKCTLPXPIKDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)



![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)

![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)


![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
